molecular formula C16H20N4O B2936541 N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzamide CAS No. 1798035-77-4

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzamide

Cat. No.: B2936541
CAS No.: 1798035-77-4
M. Wt: 284.363
InChI Key: WXEXFBNZXHVLLH-UHFFFAOYSA-N
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Description

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C16H20N4O and its molecular weight is 284.363. The purity is usually 95%.
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Scientific Research Applications

Histone Deacetylase Inhibition

One significant application is in the design and synthesis of isotype-selective small molecule histone deacetylase (HDAC) inhibitors, which have shown potential as anticancer drugs. A related compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), selectively inhibits HDACs 1-3 and 11, inducing cancer cell apoptosis and showing significant antitumor activity in vivo (Zhou et al., 2008).

Antiproliferative Activity

Another research application involves the synthesis of compounds for their antiproliferative activity against various cancer cell lines. A study described the synthesis, crystal structure, and antiproliferative activity of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, which displayed promising anticancer activity (Huang et al., 2020).

Molecular Design for Sensing Applications

Pyrimidine-phthalimide derivatives have been developed for pH-sensing applications. These compounds exhibit solid-state fluorescence and solvatochromism, which can be tuned for specific applications by adjusting the electronic effects of substituents on the pyrimidine moiety (Yan et al., 2017).

Antimicrobial and Antitubercular Activities

Compounds based on pyrimidine analogues have been synthesized for their potential antimicrobial and antitubercular activities. Such studies contribute to the development of new antibiotics and treatments for tuberculosis (Chandrashekaraiah et al., 2014).

Development of PET Ligands

In neuroimaging, pyrimidin-4-yl derivatives have been synthesized for use as positron emission tomography (PET) ligands for imaging metabotropic glutamate receptor type 1 (mGluR1) in the brain, contributing to the understanding of neurological diseases (Fujinaga et al., 2012).

Mechanism of Action

Target of Action

The primary target of N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-3,4-dimethylbenzamide is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in many biological processes including cell growth, differentiation, and immune response.

Mode of Action

The compound interacts with its target, the Tyrosine-protein kinase SYK, by binding to its active site. This binding inhibits the kinase’s activity, leading to a disruption in the downstream signaling pathways . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of Tyrosine-protein kinase SYK affects various biochemical pathways. These pathways are primarily involved in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The disruption of these pathways can lead to a halt in cell proliferation, which is particularly beneficial in the context of cancer treatment.

Pharmacokinetics

Based on similar compounds, it can be inferred that it may have good oral bioavailability and a favorable metabolic profile

Result of Action

The molecular and cellular effects of N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-3,4-dimethylbenzamide’s action primarily involve the inhibition of cell growth and proliferation. By inhibiting the activity of Tyrosine-protein kinase SYK, the compound disrupts critical signaling pathways, leading to a halt in cell proliferation . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Action Environment

The action, efficacy, and stability of N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-3,4-dimethylbenzamide can be influenced by various environmental factors. These may include the pH and composition of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells

Properties

IUPAC Name

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-11-5-6-13(9-12(11)2)15(21)18-10-14-7-8-17-16(19-14)20(3)4/h5-9H,10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEXFBNZXHVLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=NC(=NC=C2)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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